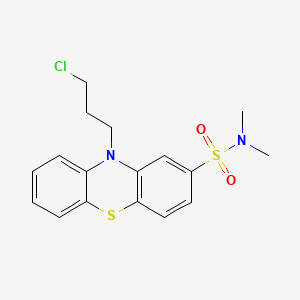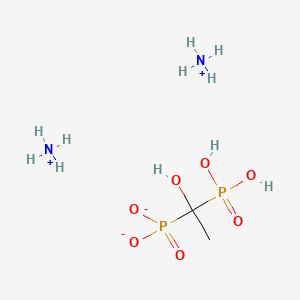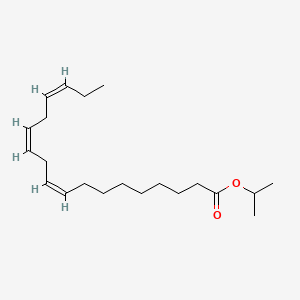
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid ester, characterized by its three cis double bonds at the 9th, 12th, and 15th positions. It is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate finds applications in several fields:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of cosmetics, lubricants, and as a bio-based solvent.
Mécanisme D'action
The mechanism of action of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent acid of the ester.
(9Z,12Z,15Z)-9,12,15-Octadecatrienal: An aldehyde derivative.
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA: A longer-chain polyunsaturated fatty acid ester
Uniqueness
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent acid and other derivatives. Its ester form enhances its solubility in organic solvents and its stability, making it more suitable for various industrial applications .
Propriétés
Numéro CAS |
83918-59-6 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11- |
Clé InChI |
SQOVKJOWVZUDDC-AGRJPVHOSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


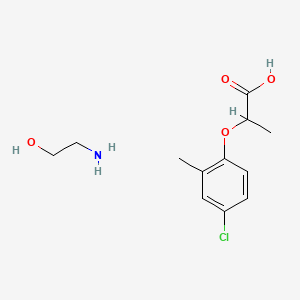
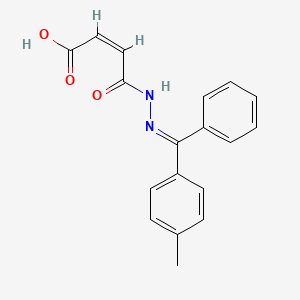
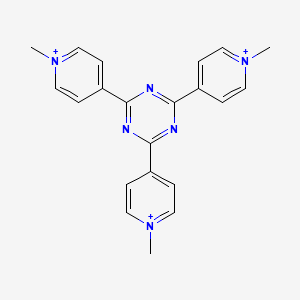

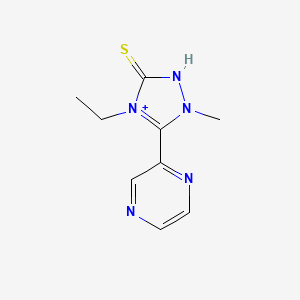

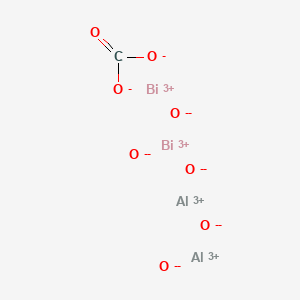
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

